molecular formula C7H4BrN3O2 B2631328 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-50-1

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No. B2631328
M. Wt: 242.032
InChI Key: VNFUVTRWQVNKQY-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 832735-60-1 . It has a molecular weight of 198.02 and its IUPAC name is 7-bromo [1,2,4]triazolo [4,3-a]pyridine . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This indicates that the compound consists of a bromine atom, a nitrogen-containing triazole ring, and a pyridine ring .


Physical And Chemical Properties Analysis

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The scientific interest in 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid primarily revolves around its potential as a versatile synthetic intermediate. Research demonstrates the synthesis of related triazolopyridines and their structural characterization, highlighting the chemical's utility in the development of novel compounds with potential biological activities. For instance, efficient methods for synthesizing triazolopyridines through oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions have been developed, providing a pathway for producing these compounds with precise structural features (El-Kurdi et al., 2021). Additionally, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to various analogues through ring rearrangement and diversification processes has been reported, showcasing the chemical's adaptability for further chemical transformations (Tang et al., 2014).

Biological Activity Potential

Although the direct applications of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid were not found in the research, the studies on similar triazolopyridine compounds reveal a broader interest in exploring their biological activities. The structural motifs of triazolopyridines have been associated with various biological activities, prompting investigations into their potential pharmaceutical applications. For example, the synthesis of triazolopyridine derivatives and evaluation of their antibacterial activities have been conducted, demonstrating the potential of these compounds in developing new antimicrobial agents (Xiao et al., 2014). Such research underlines the importance of structural diversification, as enabled by intermediates like 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, in discovering new biologically active molecules.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards if ingested, in contact with skin, or if inhaled. Precautionary statements include P261-P280-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.

properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFUVTRWQVNKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

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